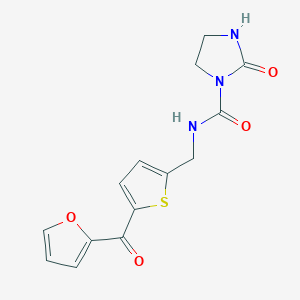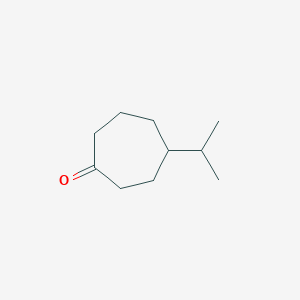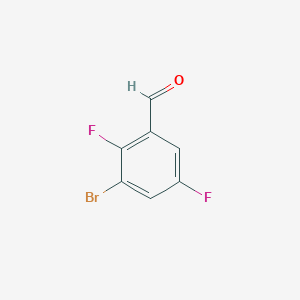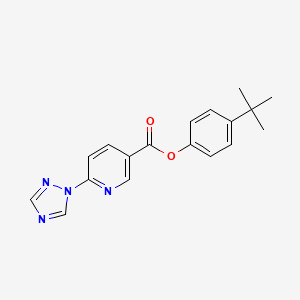![molecular formula C27H25N5O3 B2370182 N-(2,5-Dimethylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamid CAS No. 1189897-39-9](/img/structure/B2370182.png)
N-(2,5-Dimethylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which is a heterocyclic compound. This class of compounds is known for their diverse biological activities .
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system containing two nitrogen atoms and four carbon atoms in the triazole ring, and an additional two nitrogen atoms and six carbon atoms in the quinoxaline ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As this compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, it’s likely to share some properties with other compounds in this class .Wissenschaftliche Forschungsanwendungen
Anticancer-Wirkstoffe
Die Verbindung und ihre Derivate wurden auf ihre DNA-Interkalationsaktivitäten als Antikrebsmittel untersucht . Sie wurden an HepG2-, HCT-116- und MCF-7-Zellen evaluiert. Die aus biologischen Tests gewonnenen Daten korrelierten stark mit denen aus den molekularen Modellierungsstudien .
Molekular-Docking-Studien
Molekular-Docking-Studien wurden durchgeführt, um die Bindungsmodi der vorgeschlagenen Verbindungen mit der aktiven Stelle der DNA zu untersuchen . Dies kann wertvolle Einblicke in die Wechselwirkung zwischen der Verbindung und DNA liefern, die für die Wirkstoffentwicklung und -optimierung entscheidend ist.
DNA-Interkalation
Die Verbindung hat starke DNA-Interkalationsaktivitäten gezeigt . Das bedeutet, dass sie sich zwischen die Basenpaare der DNA-Helix einfügen kann, was die normale Funktion der DNA stören und möglicherweise zum Zelltod führen kann. Diese Eigenschaft wird oft bei Antikrebsmitteln genutzt.
Adenosin-Rezeptor-Antagonisten
Einige Derivate der Verbindung wurden als Adenosin-Rezeptor-Antagonisten untersucht . Adenosin-Rezeptoren spielen eine entscheidende Rolle bei verschiedenen physiologischen Prozessen, darunter Entzündungen, Neurotransmission und glatte Muskelkontraktion. Antagonisten dieser Rezeptoren können potenzielle therapeutische Anwendungen bei Erkrankungen wie Asthma, Parkinson-Krankheit und Herz-Kreislauf-Erkrankungen haben.
Struktur-Aktivitäts-Beziehung (SAR)-Studien
Die Verbindung und ihre Derivate wurden in SAR-Studien verwendet . Diese Studien zielen darauf ab, die Beziehung zwischen der chemischen Struktur einer Verbindung und ihrer biologischen Aktivität zu verstehen. Dieses Wissen kann die Entwicklung potenterer und selektiverer Medikamente leiten.
Grüne Chemie
Die Verbindung kann unter Anwendung von Prinzipien der grünen Chemie synthetisiert werden . Dazu gehören die Verwendung ungiftiger Lösungsmittel und Umgebungstemperatur, was die Umweltbelastung des Syntheseprozesses reduzieren kann .
Wirkmechanismus
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
The compound interacts with DNA by intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the replication and transcription processes .
Biochemical Pathways
The compound’s interaction with DNA can lead to the disruption of various biochemical pathways. Specifically, it can inhibit the replication and transcription processes of DNA, which are crucial for cell growth and division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability and other pharmacokinetic properties .
Result of Action
The compound’s interaction with DNA leads to the inhibition of cell growth and division, resulting in cell death . This makes it a potential anticancer agent, as it can selectively kill rapidly dividing cancer cells . In fact, it has shown potent anti-proliferative activity against HepG2, HCT-116, and MCF-7 cancer cell lines .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules can impact the compound’s ability to reach and interact with its target .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-16-9-10-19(4)22(14-16)28-24(33)15-31-27(34)32-23-8-6-5-7-21(23)29-26(25(32)30-31)35-20-12-17(2)11-18(3)13-20/h5-14H,15H2,1-4H3,(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFDFDOPMHOELE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2370101.png)
![Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2370103.png)
![2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2370104.png)


![2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2370107.png)


![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2370112.png)
![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)

![1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2370117.png)

